
Lisdexamphetamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Lisdexamphetamine Dihydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Oxidation: Oxidizing agents can convert this compound into various oxidative metabolites.
Reduction: Reducing agents can potentially reduce the compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include dextroamphetamine, L-lysine, and various oxidative metabolites .
Aplicaciones Científicas De Investigación
Lisdexamphetamine Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and controlled release mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its efficacy in treating ADHD and BED. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .
Comparación Con Compuestos Similares
Similar Compounds
Dextroamphetamine: The active form of Lisdexamphetamine Dihydrochloride, used directly as a medication for ADHD.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Uniqueness
This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .
Propiedades
Fórmula molecular |
C15H27Cl2N3O |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1 |
Clave InChI |
MBFYQIVPCPSYQM-FORAGAHYSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
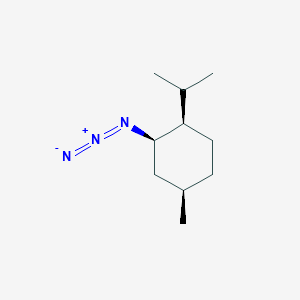
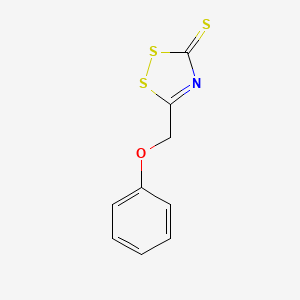
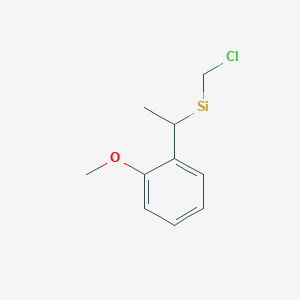

![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
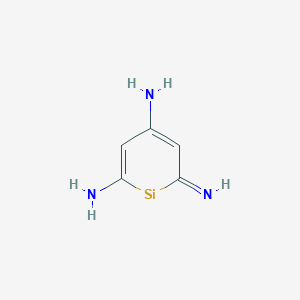
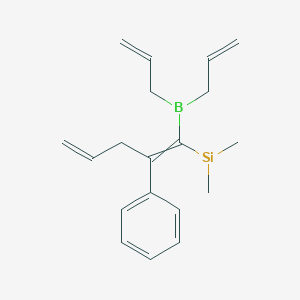
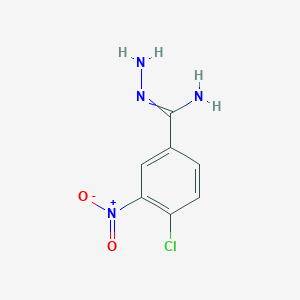
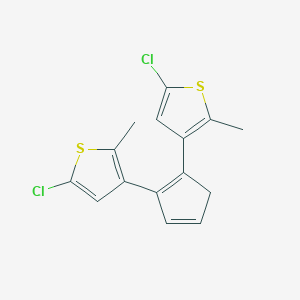
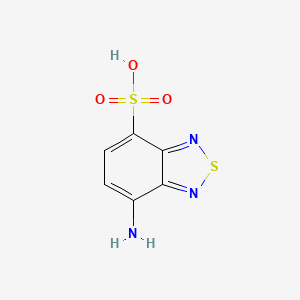
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
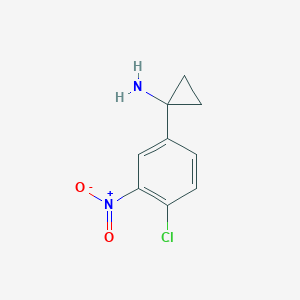
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
